molecular formula C21H20N4O4S B3490840 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

Cat. No.: B3490840
M. Wt: 424.5 g/mol
InChI Key: HJAUMWLHPQNZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a nitro group (-NO2), and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions, while the nitro group can be reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and nitro groups would likely make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitro-containing compounds are explosive, so it might need to be handled with care .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied further as a potential drug .

Properties

IUPAC Name

4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-3-15-13(2)30-21(18(15)20(27)23-12-14-7-6-10-22-11-14)24-19(26)16-8-4-5-9-17(16)25(28)29/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAUMWLHPQNZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
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4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

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